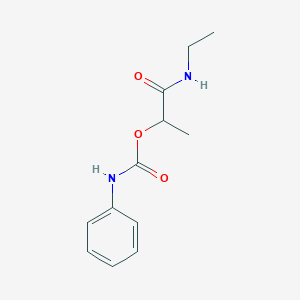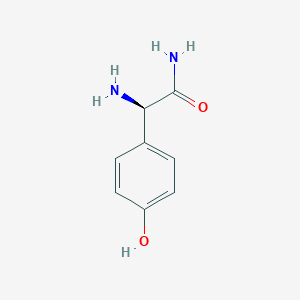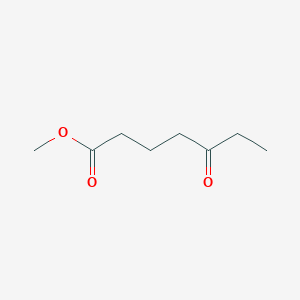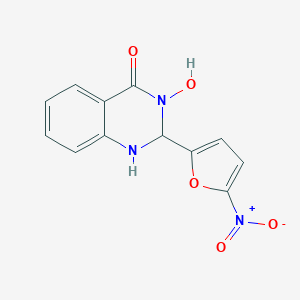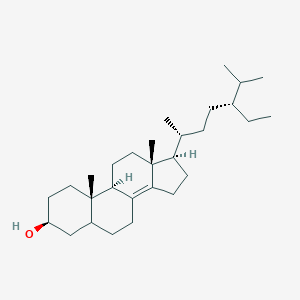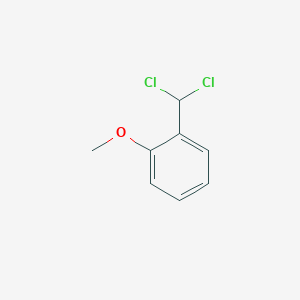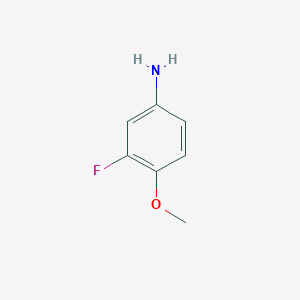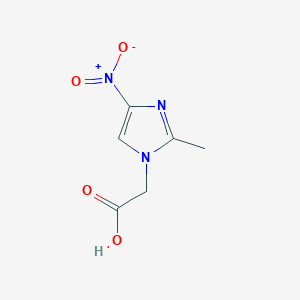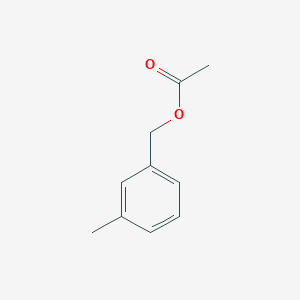
季戊四醇四油酸酯
描述
Pentaerythritol tetraoleate is an ester derived from pentaerythritol and oleic acid. It is a polyol ester characterized by its high lubricating properties, high viscosity index, high biodegradability, and good flame retardancy. These features make it a valuable compound used in various industrial applications, including the manufacture of fire-resistant hydraulic fluids, engine oils, and metalworking fluids .
科学研究应用
Pentaerythritol tetraoleate has a wide range of scientific research applications:
Chemistry: Used as a base oil in the formulation of eco-friendly lubricants and greases.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Widely used in the manufacture of fire-resistant hydraulic fluids, engine oils, and metalworking fluids. .
作用机制
Target of Action
Pentaerythritol tetraoleate (PETO) is primarily used as a base oil in the formulation of eco-friendly greases . Its primary target is the frictional surfaces in mechanical systems where it acts as a lubricant .
Mode of Action
PETO interacts with frictional surfaces, forming a protective layer that reduces direct contact between surfaces, thereby minimizing wear and tear . The compound’s effectiveness as a lubricant is enhanced when combined with other agents such as sebacic acid and azelaic acid .
Biochemical Pathways
PETO is synthesized from high oleic palm oil methyl ester (POME) through a chemical transesterification process . This process involves the reaction of POME and pentaerythritol (PE) using sodium methoxide as a catalyst under vacuum . The reaction yields PETO, which can then be used in the formulation of greases .
Pharmacokinetics
Its synthesis process has been optimized to yield a high percentage of the compound within a short reaction time .
Result of Action
The use of PETO in grease formulations results in a significant reduction in wear scar diameter and the coefficient of friction . This leads to improved tribological performance, making PETO-based greases an effective alternative to traditional mineral oil-based greases .
Action Environment
The action of PETO is influenced by environmental factors such as temperature and pressure . Its effectiveness as a lubricant is enhanced under vacuum conditions, which are used during its synthesis . Additionally, PETO-based greases demonstrate their lubricating properties across a wide temperature range , making them suitable for use in various environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol tetraoleate typically involves the esterification of pentaerythritol with oleic acid. This reaction is carried out in the presence of an acidic catalyst, such as sulfuric acid or organotin catalysts like Fascat 2003. The reaction conditions include a temperature range of 150-200°C and a molar ratio of oleic acid to pentaerythritol of approximately 4:1 .
Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. The crude ester is washed with an aqueous solution of potassium phosphate to remove residual acidic impurities and then dehydrated under reduced pressure to remove any remaining water. This results in a high-purity pentaerythritol tetraoleate suitable for various applications .
化学反应分析
Types of Reactions: Pentaerythritol tetraoleate primarily undergoes esterification and transesterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and pentaerythritol in the presence of an acidic catalyst.
Transesterification: Reaction with other alcohols or esters in the presence of a base catalyst.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.
Hydrolysis: Reaction with water or aqueous solutions of acids or bases.
Major Products Formed:
Esterification: Pentaerythritol tetraoleate.
Transesterification: Various esters depending on the alcohol or ester used.
Oxidation: Oxidized derivatives of pentaerythritol tetraoleate.
Hydrolysis: Pentaerythritol and oleic acid.
相似化合物的比较
Trimethylolpropane trioleate: Another polyol ester with similar lubricating properties.
Neopentyl glycol dioleate: Used in similar applications but with different viscosity and thermal properties.
Pentaerythritol tetranitrate: While structurally similar, it is used as an explosive and has different chemical properties.
Uniqueness: Pentaerythritol tetraoleate stands out due to its combination of high lubricating properties, high viscosity index, high biodegradability, and good flame retardancy. These features make it particularly valuable in applications requiring both high performance and environmental sustainability .
属性
IUPAC Name |
[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H140O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-40H,5-32,41-72H2,1-4H3/b37-33-,38-34-,39-35-,40-36- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIMEBJTEBWHOB-PMDAXIHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H140O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893371 | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1193.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19321-40-5 | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19321-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tetraoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetraoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR8SGI88PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential benefits of using Pentaerythritol Tetraoleate as a lubricant?
A1: Pentaerythritol Tetraoleate, derived from high oleic palm oil methyl ester (POME), is being investigated as a biolubricant base stock [, ]. Its potential benefits stem from its biodegradability and environmentally friendly nature, making it a promising alternative to traditional petroleum-based lubricants, especially considering the growing focus on sustainable practices [].
Q2: How is Pentaerythritol Tetraoleate synthesized?
A2: Pentaerythritol Tetraoleate can be synthesized through the chemical transesterification of POME and pentaerythritol (PE) using sodium methoxide as a catalyst []. This reaction is typically conducted under vacuum to improve yield.
Q3: What factors influence the yield of Pentaerythritol Tetraoleate during synthesis?
A3: Several factors influence the yield of Pentaerythritol Tetraoleate during transesterification. These include reaction temperature, catalyst concentration, the molar ratio of POME to PE, vacuum pressure, and stirring rate []. Optimization of these parameters is crucial for maximizing the efficiency of the synthesis process.
Q4: Are there any specific applications where Pentaerythritol Tetraoleate shows promise as a lubricant?
A4: While still under investigation, research suggests Pentaerythritol Tetraoleate holds potential as an industrial gear oil []. Its tribological properties are also being studied for use in calcium complex greases []. Further research is needed to fully understand its performance capabilities in various applications.
Q5: What are the advantages of using high oleic palm oil methyl ester (POME) as a starting material for Pentaerythritol Tetraoleate synthesis?
A5: Utilizing POME as a starting material aligns with sustainability goals by employing a renewable resource []. This approach contributes to a more environmentally friendly production process compared to using petroleum-derived feedstocks.
Q6: Is there any information available about the elastohydrodynamic lubrication properties of Pentaerythritol Tetraoleate?
A6: Yes, some studies have investigated the elastohydrodynamic lubrication properties and friction behavior of Pentaerythritol Tetraoleate [, ]. These studies contribute valuable data for understanding its potential performance in applications involving high pressure and shear forces.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



